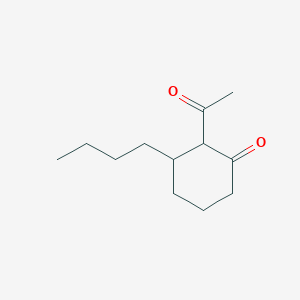
2-Acetyl-3-butylcyclohexanone
Overview
Description
Based on these analogs, 2-Acetyl-3-butylcyclohexanone is presumed to be a cyclohexanone derivative with an acetyl group at position 2 and a butyl group at position 2. Such substitutions influence steric hindrance, electronic effects, and reactivity, as seen in related compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Cyclohexanone derivatives exhibit variations in melting points, solubility, and stability depending on substituent type and position. For example:
- 1-[2-(Cyclohexyloxy)-3,6-dihydroxyphenyl]ethanone (CAS 33537-80-3) has a melting point of 75–76°C due to hydrogen bonding from hydroxyl groups .
- 2-Methylcyclohexanone (CAS 583-60-8) is a liquid at room temperature, reflecting reduced crystallinity from its methyl substituent .
- 2-Allyl-3-methylcyclohexanone (CAS 56620-95-2) likely has intermediate stability due to its allyl group, which introduces conjugation but less rigidity than aromatic substituents .
Data Table 1: Physical Properties of Cyclohexanone Derivatives
Steric and Electronic Influences
- Butyl vs. This contrasts with 2-methylcyclohexanone, where smaller substituents favor faster reactions .
- Acetyl vs. Allyl Groups : Acetyl groups are stronger electron-withdrawing groups compared to allyl, increasing the electrophilicity of the ketone carbon. This enhances reactivity in nucleophilic additions relative to allyl-substituted analogs .
Properties
CAS No. |
56745-68-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-acetyl-3-butylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-4-6-10-7-5-8-11(14)12(10)9(2)13/h10,12H,3-8H2,1-2H3 |
InChI Key |
BMIDYWQTSKZWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(=O)C1C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














